4-o-Caffeoylshikimic acid
Overview
Description
4-o-Caffeoylshikimic acid is a derivative of shikimic acid, which is a key intermediate in the biosynthesis of aromatic compounds in plants. This compound is characterized by the presence of a caffeoyl group esterified to the hydroxyl group at the fourth position of shikimic acid. It is commonly found in various plants, including the dwarf tree fern, Dicksonia antarctica .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-o-Caffeoylshikimic acid can be synthesized through the esterification of shikimic acid with caffeic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources such as oil palm vegetation liquor. The extraction process involves pre-concentrating the extract containing the compound and isolating it using liquid chromatography. The elution activity of the compound varies depending on the stationary phase and the composition of the mobile phase .
Chemical Reactions Analysis
Types of Reactions: 4-o-Caffeoylshikimic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the caffeoyl moiety can be oxidized to form quinones.
Reduction: The double bond in the caffeoyl group can be reduced to form dihydrocaffeoyl derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of caffeoyl quinones.
Reduction: Formation of dihydrocaffeoylshikimic acid.
Substitution: Formation of alkyl or amino derivatives of this compound
Scientific Research Applications
4-o-Caffeoylshikimic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various aromatic compounds and as a standard in analytical chemistry for the identification of phenolic compounds.
Industry: It is used in the production of natural antioxidants and as an ingredient in health supplements.
Mechanism of Action
The mechanism of action of 4-o-Caffeoylshikimic acid involves its antioxidant properties. It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups. This action helps in preventing the oxidation of biomolecules such as lipids, proteins, and DNA. The compound also inhibits the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species .
Comparison with Similar Compounds
4-o-Caffeoylshikimic acid is similar to other caffeoyl derivatives such as:
5-o-Caffeoylquinic acid (Chlorogenic acid): Both compounds have antioxidant properties, but this compound is derived from shikimic acid, while chlorogenic acid is derived from quinic acid.
4-o-(p-Coumaroyl)shikimic acid: This compound is another derivative of shikimic acid, but it contains a p-coumaroyl group instead of a caffeoyl group.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both caffeic acid and shikimic acid.
Properties
IUPAC Name |
(3R,4S,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,5-dihydroxycyclohexene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(21)24-15-12(19)6-9(16(22)23)7-13(15)20/h1-6,12-13,15,17-20H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTURJKQJEXSKNY-GDDAOPKQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180842-65-3 | |
Record name | 4-Caffeoylshikimic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180842653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CAFFEOYLSHIKIMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80J8ZT4K3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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